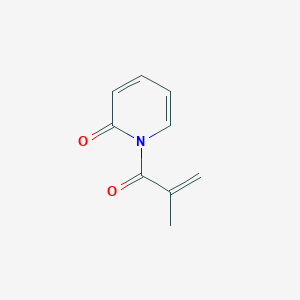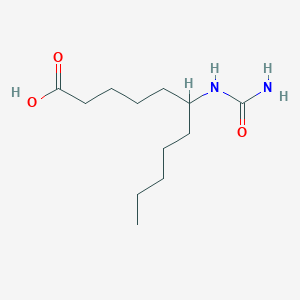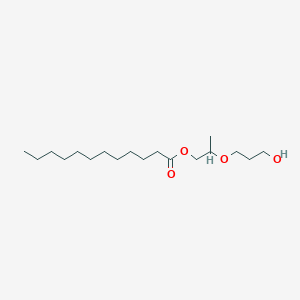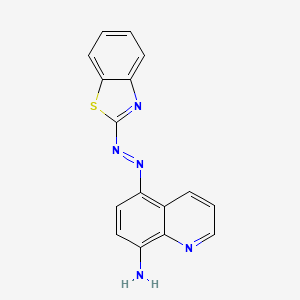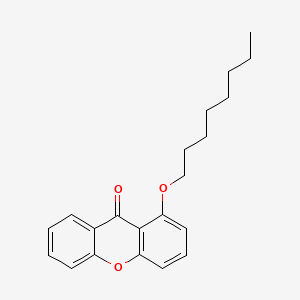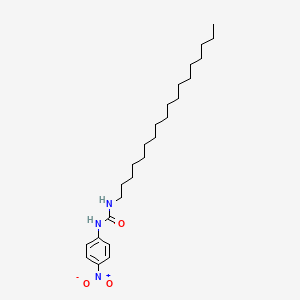
N-(4-Nitrophenyl)-N'-octadecylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrophenyl)-N’-octadecylurea is an organic compound characterized by the presence of a nitrophenyl group and a long octadecyl chain attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-N’-octadecylurea typically involves the nucleophilic addition of octadecylamine to 4-nitrophenyl isocyanate. This reaction is carried out in an organic solvent such as dichloromethane or toluene under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N-(4-Nitrophenyl)-N’-octadecylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Nitrophenyl)-N’-octadecylurea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Aminophenyl-N’-octadecylurea.
Substitution: Various substituted phenyl-N’-octadecylurea derivatives.
Hydrolysis: Octadecylamine and 4-nitrophenylcarbamic acid.
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrophenyl)-N’-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Nitrophenyl)-N’-octadecylurea involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the long octadecyl chain can interact with lipid membranes, altering their properties. These interactions can affect cellular processes and membrane dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a urea moiety.
N-(4-Nitrophenyl)nicotinamide: Contains a nicotinamide group, offering different chemical properties and applications.
Uniqueness
N-(4-Nitrophenyl)-N’-octadecylurea is unique due to its combination of a nitrophenyl group and a long hydrophobic octadecyl chain. This dual functionality allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
138517-15-4 |
|---|---|
Molekularformel |
C25H43N3O3 |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-3-octadecylurea |
InChI |
InChI=1S/C25H43N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-25(29)27-23-18-20-24(21-19-23)28(30)31/h18-21H,2-17,22H2,1H3,(H2,26,27,29) |
InChI-Schlüssel |
QBPAURVUUQKQEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


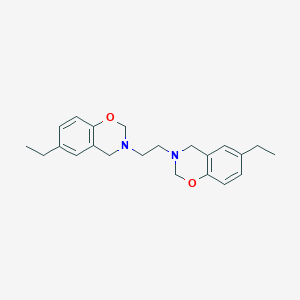
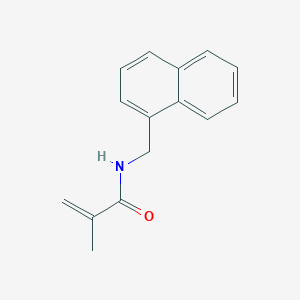
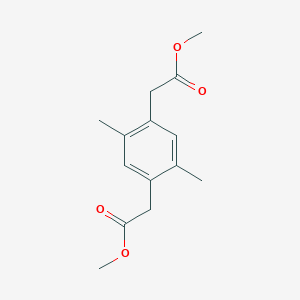
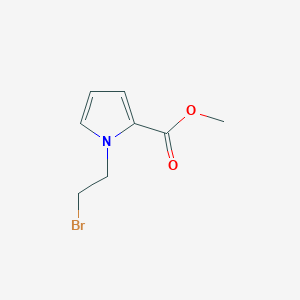
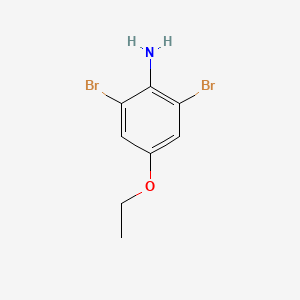
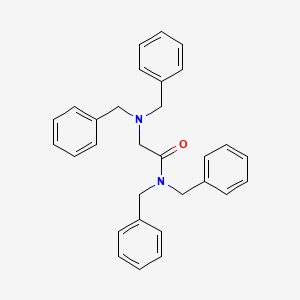
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
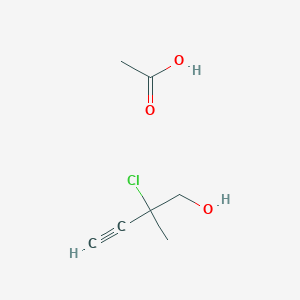
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
